Terpin

Description

This compound has been reported in Vitis vinifera with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

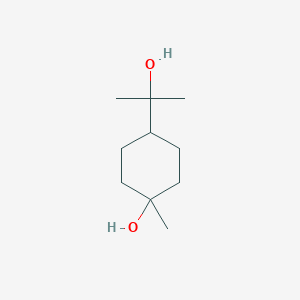

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of cis-terpin hydrate

An In-depth Technical Guide to cis-Terpin Hydrate (B1144303)

Introduction

cis-Terpin hydrate, a monocyclic terpene diol, is a well-known expectorant used to loosen mucus and alleviate congestion associated with respiratory conditions like bronchitis.[1][2] It is a hydrate of terpin, derived from sources such as turpentine (B1165885) oil, oregano, thyme, and eucalyptus.[1][2] This document provides a comprehensive overview of the chemical structure, properties, and synthesis of cis-terpin hydrate, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

cis-Terpin hydrate is the monohydrate of the cis-isomer of p-menthane-1,8-diol.[3][4] The core structure is a cyclohexane (B81311) ring substituted with a methyl group at position 1 and a 2-hydroxypropan-2-yl group at position 4. In the cis isomer, the two hydroxyl groups are on the same side of the ring. The chemical formula for the hydrated form is C₁₀H₂₂O₃.[1][5][6]

Chemical Identifiers

-

IUPAC Name: (1s,4s)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol hydrate[2]

-

Synonyms: this compound monohydrate, cis-p-menthane-1,8-diol monohydrate, Terpinol hydrate[1][2][3][5]

The chemical structure of cis-terpin hydrate is depicted in the following diagram:

Caption: Chemical structure of cis-terpin hydrate.

Physicochemical Data

The quantitative properties of cis-terpin hydrate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O₃ | [1][5] |

| Molecular Weight | 190.28 g/mol | [1][5][7] |

| Appearance | White crystalline solid, rhombic pyramids | [1][3] |

| Melting Point | 116-117 °C | [3][5] |

| Boiling Point | 258 °C (anhydrous form) | [3][5] |

| Solubility in Water | 3.42 g/L at 25 °C | [5] |

| Solubility in Ethanol | 38 mg/mL | [1] |

| Solubility in DMSO | 60 mg/mL | [1] |

| CAS Number | 2451-01-6 | [1][3] |

Experimental Protocols

The synthesis of cis-terpin hydrate can be achieved through the acid-catalyzed hydration of pinenes found in turpentine oil. Below are outlines of established experimental methodologies.

Protocol 1: Synthesis from Turpentine Oil using Sulfuric Acid

This method relies on the hydration of α-pinene and β-pinene, the main constituents of turpentine oil.[8][9]

Workflow Diagram:

Caption: Synthesis workflow of cis-terpin hydrate from turpentine.

Methodology:

-

Turpentine oil is mixed with a controlled amount of sulfuric acid.[8]

-

The mixture is subjected to vigorous and prolonged agitation, which can extend for over ninety hours. This promotes the formation of an emulsion.[8]

-

The reaction vessel is then left to stand, allowing the emulsion to break and the cis-terpin hydrate to crystallize out of the solution.[8]

-

The crystalline product is separated from the reaction mixture via filtration, for instance, using a Buchner funnel under suction.[8]

-

The collected crystals are washed sequentially with dilute ammonia to neutralize and remove residual acid, followed by washes with water to remove any remaining impurities.[8]

-

The purified crystals are then dried in an oven at a temperature of 60-70 °C to yield the final product.[8]

Protocol 2: Two-Step Synthesis from Limonene (B3431351)

This alternative pathway synthesizes cis-terpin hydrate from limonene using trifluoroacetic acid.[9]

Signaling Pathway Diagram:

Caption: Two-step synthesis pathway from limonene.

Methodology:

-

Step 1: Formation of this compound bis-trifluoroacetate: Limonene is reacted with trifluoroacetic acid in the presence of a sulfuric acid catalyst. This reaction yields this compound bis-trifluoroacetate.[9]

-

Step 2: Hydrolysis: The resulting this compound bis-trifluoroacetate is then hydrolyzed using sodium hydroxide (B78521) to produce p-menthane-1,8-diol monohydrate (cis-terpin hydrate).[9] This method has been reported to achieve a yield of 73%.[9]

Pharmacological Action

cis-Terpin hydrate functions as an expectorant by directly acting on the bronchial secretory cells.[2] It is believed to increase the volume of fluid in the respiratory tract, which helps to liquefy bronchial secretions and reduce mucus viscosity. This facilitates the removal of mucus, making coughs more productive.[2]

Conclusion

cis-Terpin hydrate is a well-characterized molecule with a long history of use in respiratory medicine. Its chemical structure is based on a p-menthane (B155814) diol framework, and it can be reliably synthesized from readily available natural terpenes. The data and protocols presented in this guide offer valuable technical information for professionals engaged in chemical research and drug development.

References

- 1. This compound hydrate | TargetMol [targetmol.com]

- 2. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound MONOHYDRATE | 2451-01-6 [chemicalbook.com]

- 6. This compound 1-hydrate | CAS 2451-01-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol--water (1/1) | C10H22O3 | CID 17141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pjsir.org [pjsir.org]

- 9. atlantis-press.com [atlantis-press.com]

Synthesis of α-Terpineol from Terpin Hydrate: A Technical Guide

Introduction

α-Terpineol, a monocyclic monoterpene alcohol, is a valuable ingredient in the fragrance, flavor, and pharmaceutical industries, prized for its characteristic lilac and pine aroma. One of the primary industrial routes to α-terpineol is the acid-catalyzed dehydration of terpin hydrate (B1144303). This technical guide provides an in-depth overview of this synthesis, focusing on the reaction mechanism, experimental protocols, and a comparative analysis of various acid catalysts. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Mechanism and Product Distribution

The synthesis of α-terpineol from this compound hydrate proceeds via an acid-catalyzed dehydration reaction. The reaction is initiated by the protonation of one of the hydroxyl groups of this compound hydrate by an acid catalyst, forming a good leaving group (water). The departure of the water molecule generates a tertiary carbocation. This carbocation can then be stabilized by the elimination of a proton from an adjacent carbon atom, leading to the formation of a double bond and yielding a mixture of terpineol (B192494) isomers: α-terpineol, β-terpineol, and γ-terpineol. The predominant product is typically α-terpineol due to the formation of the most stable trisubstituted double bond within the cyclohexene (B86901) ring. The product distribution of the isomers is often reported to be approximately 7:2:2 for α-, β-, and γ-terpineol, respectively[1].

References

Terpin Hydrate: A Technical Guide to Natural Sources, Synthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of terpin hydrate (B1144303), a valuable expectorant in pharmaceutical formulations. While traditionally associated with natural sources, the primary method for obtaining this compound hydrate is through the acid-catalyzed hydration of α-pinene, a major constituent of turpentine (B1165885) oil derived from pine species. This document details the natural origins of its precursor, outlines various synthetic protocols, and provides in-depth experimental procedures for its synthesis, purification, and analysis. Quantitative data on reaction yields with different catalysts are summarized for comparative evaluation. Furthermore, this guide presents the chemical pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for research, development, and manufacturing purposes.

Introduction

This compound hydrate, chemically known as p-menthane-1,8-diol monohydrate, has a long history of use as an effective expectorant for relieving cough and congestion associated with bronchitis and other respiratory conditions.[1] It functions by increasing respiratory tract fluid, which helps to liquefy and clear mucus.[1] Although this compound hydrate can be found in trace amounts in some essential oils, it is not economically viable to isolate it directly from these natural sources. The principal and commercially established method for its production is the synthetic hydration of α-pinene, the main component of turpentine oil.[2][3] This guide focuses on this synthetic route, treating turpentine oil as the natural starting material.

Natural Precursor: Turpentine Oil

The primary natural source for the synthesis of this compound hydrate is turpentine oil, which is obtained from the resin of various pine tree species (Pinus sp.). Turpentine is a complex mixture of terpenes, with its composition varying depending on the pine species, geographical location, and distillation process. The most crucial component for this compound hydrate synthesis is α-pinene .

Table 1: Typical Composition of Turpentine Oil

| Component | Chemical Formula | Typical Percentage (%) |

| α-Pinene | C₁₀H₁₆ | 58 - 65 |

| β-Pinene | C₁₀H₁₆ | 20 - 30 |

| Camphene | C₁₀H₁₆ | 4 - 8 |

| Limonene | C₁₀H₁₆ | < 5 |

| Other Terpenes | Various | < 5 |

Synthesis of this compound Hydrate from Turpentine/α-Pinene

The synthesis of this compound hydrate involves the acid-catalyzed hydration of the double bond in the α-pinene molecule. This reaction is typically carried out by reacting turpentine oil or purified α-pinene with a dilute mineral acid. Various acids have been employed as catalysts, each affecting the reaction rate and yield.

Reaction Mechanism

The acid-catalyzed hydration of α-pinene to this compound hydrate proceeds through a carbocation intermediate. The generally accepted mechanism is as follows:

-

Protonation: The double bond of α-pinene is protonated by the acid catalyst, leading to the formation of a tertiary carbocation.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Second Nucleophilic Attack: Another water molecule attacks the second tertiary carbon, leading to the formation of the diol.

-

Deprotonation: The resulting oxonium ions are deprotonated to yield the final product, this compound hydrate.

Comparative Yields with Different Catalysts

The choice of acid catalyst significantly impacts the yield of this compound hydrate. The following table summarizes reported yields using various catalysts under different conditions.

Table 2: Quantitative Yield of this compound Hydrate with Various Acid Catalysts

| Catalyst | Starting Material | Reaction Time (hours) | Temperature (°C) | Reported Yield (%) | Reference |

| Sulfuric Acid (25%) | Turpentine | 30 | 30-40 | 33.0 | [3] |

| Sulfuric Acid + Toluene Sulfonic Acid | Turpentine | 30 | 30-40 | 59.2 | [3] |

| Sulfuric Acid + Toluene Sulfonic Acid + Mahogany Soap | Turpentine | 30 | 30-40 | 67.4 | [3] |

| Nitric Acid (23%) + Dispersing Agent | Turpentine | 36 | 25-30 | ~92.0 (of 500 parts) | [4] |

| Sulfuric Acid (15%) + Nitric Acid (10%) + Dispersing Agent | Turpentine | 36 | Not specified | ~94.0 (of 500 parts) | [4] |

| Benzene Sulfonic Acid (32%) | Turpentine | 90 | Room Temp (16-35) | >33 | [2] |

| Tartaric Acid + Boric Acid | α-Pinene | 50 | 20-25 | 88.0 (molar) | [5] |

Experimental Protocols

Synthesis of this compound Hydrate using Sulfuric Acid and Turpentine

This protocol is a standard laboratory procedure for the synthesis of this compound hydrate.

Materials:

-

Turpentine oil (containing a high percentage of α-pinene)

-

Sulfuric acid (25% aqueous solution)

-

Sodium carbonate solution (5% aqueous solution)

-

Distilled water

-

Reaction vessel with a stirrer and temperature control

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Beakers and other standard laboratory glassware

Procedure:

-

To a reaction vessel, add 2000 parts of a 25% sulfuric acid solution.

-

While stirring vigorously, slowly add 500 parts of turpentine oil to the acid solution. The rate of addition should be controlled to maintain the reaction temperature between 30-40°C.

-

Continue stirring the mixture for 30-40 hours at 30-40°C.[3]

-

After the reaction period, stop the stirring and allow the crystalline mass of this compound hydrate to separate.

-

Filter the crude this compound hydrate crystals using a Büchner funnel under suction.

-

Wash the crystals on the filter with a small amount of cold distilled water to remove the bulk of the acid.

-

Transfer the crystals to a beaker and wash with a 5% sodium carbonate solution to neutralize any remaining acid.

-

Wash the crystals again with cold distilled water until the washings are neutral to litmus (B1172312) paper.

-

The crude this compound hydrate is now ready for purification by recrystallization.

Purification of this compound Hydrate by Recrystallization

This protocol describes the purification of crude this compound hydrate using a mixed solvent system of ethanol and water.

Materials:

-

Crude this compound hydrate

-

Ethanol (95%)

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Filtration apparatus (Büchner funnel and flask)

-

Ice bath

Procedure:

-

Place the crude this compound hydrate in an Erlenmeyer flask.

-

Add a minimum amount of hot 95% ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

Filter the hot solution by gravity filtration to remove any insoluble impurities and activated charcoal.

-

Heat the filtrate and slowly add hot distilled water until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol until the turbidity just disappears.

-

Cover the flask and allow it to cool slowly to room temperature.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified this compound hydrate crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol-water mixture.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analysis of this compound Hydrate by Gas Chromatography (GC)

This method is adapted from the USP monograph for this compound Hydrate and is suitable for determining the purity of the synthesized product.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame-ionization detector (FID).

-

Column: 3.5-mm × 1.2-m glass column packed with 6% G1 on support S1A.

-

Temperatures:

-

Injection port: 260°C

-

Detector: 260°C

-

Column: 120°C

-

-

Carrier Gas: Nitrogen, with a flow rate to achieve approximate retention times of 7 minutes for this compound and 11 minutes for the internal standard.

Reagents:

-

Internal Standard Solution: Dissolve biphenyl (B1667301) in chloroform (B151607) to a concentration of about 20 mg/mL.

-

Standard Preparation: Accurately weigh about 170 mg of USP this compound Hydrate Reference Standard into a 100-mL volumetric flask. Dissolve in 5 mL of alcohol, add 5.00 mL of the Internal Standard Solution, and dilute to volume with chloroform.

-

Assay Preparation: Accurately weigh about 170 mg of the synthesized this compound hydrate into a 100-mL volumetric flask. Follow the same procedure as for the Standard Preparation.

Procedure:

-

Inject approximately 1 µL of the Standard Preparation into the gas chromatograph and record the chromatogram.

-

Inject approximately 1 µL of the Assay Preparation and record the chromatogram.

-

Calculate the quantity of C₁₀H₂₀O₂ in the portion of this compound Hydrate taken using the appropriate formula based on the peak area ratios of this compound to the internal standard in the Standard and Assay preparations.

Experimental Workflows

The following diagrams illustrate the overall workflow for the synthesis and purification of this compound hydrate.

Conclusion

This technical guide has detailed the synthesis, purification, and analysis of this compound hydrate from its natural precursor, turpentine oil. The provided experimental protocols and comparative data on catalyst performance offer a valuable resource for researchers and professionals in the pharmaceutical industry. The synthesis via acid-catalyzed hydration of α-pinene remains the most efficient and economically viable method for producing this important expectorant. The methodologies described herein can be scaled and optimized for various research and production needs.

References

- 1. This compound hydrate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pjsir.org [pjsir.org]

- 3. A method to control terpineol production from turpentine by acid catalysts mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2385572A - Process of hydrating turpentine and like matters and products thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

The Biosynthesis of p-Menthane Derivatives: A Technical Guide for Researchers

Abstract

The p-menthane (B155814) derivatives represent a diverse class of monoterpenes with significant applications in the pharmaceutical, food, and cosmetic industries. Well-known compounds such as menthol, carvone (B1668592), and limonene (B3431351) are prized for their therapeutic properties and distinct aromas. Understanding the intricate biosynthetic pathways that produce these valuable molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of p-menthane derivatives, focusing on the well-characterized route in Mentha species. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, quantitative data, detailed experimental protocols, and visual representations of the key processes.

Introduction

The biosynthesis of p-menthane monoterpenes originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are primarily generated through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The condensation of IPP and DMAPP by geranyl pyrophosphate synthase (GPPS) yields the acyclic C10 precursor, geranyl pyrophosphate (GPP). The cyclization of GPP is the first committed step in p-menthane biosynthesis, leading to the formation of the parent olefin, limonene, a critical branch-point intermediate. Subsequent enzymatic modifications, including hydroxylations, dehydrogenations, and reductions, introduce functional groups and stereochemical diversity, culminating in a wide array of p-menthane derivatives. This guide will dissect this pathway, providing the foundational knowledge necessary for its study and manipulation.

The Core Biosynthetic Pathway

The biosynthesis of p-menthane derivatives is a spatially and temporally regulated process, primarily occurring in the secretory cells of glandular trichomes in plants like peppermint (Mentha x piperita).[1] The pathway involves a series of enzymatic reactions that convert the linear precursor, geranyl pyrophosphate (GPP), into a variety of cyclic monoterpenes. The central pathway, leading to the production of (-)-menthol, is one of the most extensively studied and serves as a model for understanding p-menthane biosynthesis.

The key enzymatic steps are as follows:

-

Geranyl Pyrophosphate Synthesis: The pathway begins with the formation of GPP from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by geranyl pyrophosphate synthase (GPPS) .

-

Cyclization to Limonene: GPP is then cyclized by (-)-limonene synthase (LS) to form (-)-limonene, the first cyclic intermediate in the pathway.[2]

-

Hydroxylation of Limonene: (-)-Limonene undergoes hydroxylation at the C3 position by (-)-limonene-3-hydroxylase (L3H) , a cytochrome P450 monooxygenase, to yield (-)-trans-isopiperitenol (B1216475).

-

Dehydrogenation: The hydroxyl group of (-)-trans-isopiperitenol is then oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) to form (-)-isopiperitenone.

-

Reduction: (-)-Isopiperitenone is subsequently reduced by (-)-isopiperitenone reductase (iPR) to (+)-cis-isopulegone.

-

Isomerization: (+)-cis-Isopulegone is isomerized to (+)-pulegone by (+)-cis-isopulegone isomerase (iPI) .

-

Second Reduction: (+)-Pulegone is then reduced by (+)-pulegone reductase (PR) to produce a mixture of (-)-menthone (B42992) and (+)-isomenthone.

-

Final Reduction to Menthol: Finally, (-)-menthone is stereospecifically reduced by (-)-menthone reductase (MR) to yield the final product, (-)-menthol.

This core pathway is often accompanied by side reactions and variations in different species, leading to the production of other p-menthane derivatives like carvone and menthofuran.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway from geranyl pyrophosphate to (-)-menthol.

Caption: The core biosynthetic pathway of (-)-menthol from geranyl pyrophosphate.

Quantitative Data

A thorough understanding of the p-menthane biosynthetic pathway requires quantitative data on enzyme kinetics and metabolite concentrations. This information is crucial for identifying rate-limiting steps, modeling metabolic flux, and designing effective metabolic engineering strategies.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes in the p-menthane biosynthesis pathway, primarily from Mentha species. It is important to note that these values can vary depending on the specific isoform of the enzyme, assay conditions, and the source organism.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| (-)-Limonene Synthase | Geranyl Pyrophosphate | 1.8 | 0.3 | Mentha x piperita | [3] |

| (-)-Limonene-3-Hydroxylase | (-)-Limonene | ~10 | N/A | Mentha x piperita | - |

| (-)-trans-Isopiperitenol Dehydrogenase | (-)-trans-Isopiperitenol | ~50 | N/A | Mentha x piperita | - |

| (+)-Pulegone Reductase | (+)-Pulegone | ~25 | N/A | Mentha x piperita | - |

Metabolite Concentrations

The accumulation of p-menthane derivatives is highly dependent on the developmental stage of the plant tissue, particularly the glandular trichomes. The following table provides an example of the relative abundance of major monoterpenes in mature peppermint leaves.

| Compound | Relative Abundance (%) |

| (-)-Menthone | 40-50 |

| (-)-Menthol | 30-40 |

| (+)-Isomenthone | 5-10 |

| (+)-Pulegone | 1-5 |

| (-)-Limonene | 1-5 |

| Menthofuran | 1-8 |

Values are approximate and can vary significantly based on cultivar, growing conditions, and harvest time.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of p-menthane biosynthesis.

Recombinant Expression and Purification of Terpene Synthases

This protocol describes the expression of terpene synthases in E. coli and their subsequent purification, a necessary step for in vitro characterization.

4.1.1. Experimental Workflow

Caption: Workflow for recombinant expression and purification of terpene synthases.

4.1.2. Detailed Protocol

-

Cloning: The coding sequence of the terpene synthase of interest is PCR amplified and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for purification.

-

Transformation: The expression construct is transformed into a competent E. coli expression strain, for example, BL21(DE3).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C with shaking. The overnight culture is then used to inoculate a larger volume of LB medium.

-

Induction: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-24 hours to enhance protein solubility.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Cells are lysed on ice using sonication.

-

Clarification: The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

Purification: The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Desalting and Buffer Exchange: The eluted protein is desalted and buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol) using a desalting column or dialysis.

-

Verification: The purity of the protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

In Vitro Enzyme Assays

This protocol outlines a general procedure for assaying the activity of a purified terpene synthase.

4.2.1. Experimental Workflow

Caption: General workflow for an in vitro terpene synthase assay.

4.2.2. Detailed Protocol

-

Reaction Setup: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture contains an appropriate buffer (e.g., 50 mM HEPES, pH 7.2), a divalent metal ion cofactor (e.g., 10 mM MgCl2 or MnCl2), and the substrate, geranyl pyrophosphate (GPP), at a known concentration (e.g., 50 µM).

-

Enzyme Addition: The reaction is initiated by adding a known amount of the purified terpene synthase to the reaction mixture.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring that the reaction remains in the linear range.

-

Reaction Termination and Extraction: The reaction is terminated by adding an equal volume of an organic solvent, such as hexane (B92381) or pentane, containing an internal standard (e.g., n-dodecane). The mixture is vortexed vigorously to extract the terpene products into the organic phase.

-

Phase Separation: The phases are separated by centrifugation, and the upper organic layer is carefully transferred to a new vial.

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

-

Calculation of Activity: The amount of product formed is quantified by comparing the peak area to that of the internal standard and a standard curve of the authentic compound. Enzyme activity is typically expressed in units of pmol of product formed per mg of protein per hour.

GC-MS Analysis of p-Menthane Derivatives

GC-MS is the primary analytical technique for the separation, identification, and quantification of volatile p-menthane derivatives.

4.3.1. General GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MS or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column (e.g., β-cyclodextrin) for enantiomer separation.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250-300°C.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 1-2 minutes.

-

Ramp: 5-15°C/min to 250-300°C.

-

Final hold: 2-5 minutes.

-

-

Injection Volume: 1 µL with a split ratio of 10:1 or higher for concentrated samples.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

4.3.2. Data Analysis

Compound identification is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from authentic standards.

Conclusion

The biosynthesis of p-menthane derivatives is a complex and fascinating area of plant secondary metabolism. This guide has provided a comprehensive overview of the core biosynthetic pathway, supported by quantitative data and detailed experimental protocols. The visualization of these pathways and workflows aims to facilitate a deeper understanding for researchers in the field. As the demand for natural and sustainably sourced p-menthane derivatives continues to grow, a thorough understanding of their biosynthesis is essential for the development of innovative production platforms. The information presented herein serves as a foundational resource for scientists and professionals seeking to explore and engineer these valuable metabolic pathways.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of trans-Terpin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of trans-terpin (trans-p-Menthane-1,8-diol). The information is curated for professionals in research, chemical sciences, and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of workflows and biological pathways.

Core Physical and Chemical Properties

trans-Terpin is a monocyclic monoterpenoid diol. The quantitative physical and chemical data for trans-terpin are summarized below for clear reference and comparison.

Table 1: General and Physical Properties of trans-Terpin

| Property | Value | Source(s) |

| IUPAC Name | (1r,4r)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | [1](2) |

| Synonyms | trans-p-Menthane-1,8-diol, trans-1,8-Terpin | [3](4) |

| CAS Number | 565-50-4 | [3](5--INVALID-LINK-- |

| Appearance | Solid, Monoclinic prisms | [3](4) |

| Melting Point | 158-159 °C; 115-118 °C (dec.) | [6](7--INVALID-LINK-- |

| Boiling Point | 265.0 ± 8.0 °C (Predicted) | [6](8) |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [6](8) |

| Water Solubility | 0.02 M; 1 g dissolves in 100 mL at 20°C | [3](4) |

| pKa | 15.18 ± 0.29 (Predicted) | [6](8) |

| LogP | 1.69850 | [9](10) |

Table 2: Molecular and Spectroscopic Data of trans-Terpin

| Property | Value / Identifier | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [3](5--INVALID-LINK-- |

| Molecular Weight | 172.26 g/mol | [3](4) |

| Canonical SMILES | CC1(CCC(CC1)C(C)(C)O)O | [3](4) |

| InChI Key | RBNWAMSGVWEHFP-UHFFFAOYSA-N | [3](4) |

| IR Spectrum | Conforms to structure | [11](12) |

| NMR Spectrum | Conforms to structure | [11](12) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of trans-terpin are crucial for reproducible research.

Synthesis from α-Terpineol

A common route to synthesize terpin involves the acid-catalyzed hydration of α-pinene or α-terpineol. The synthesis from α-terpineol typically yields a mixture of cis- and trans-terpin.

Protocol:

-

Reaction Setup: A mixture of α-terpineol, water, and an acid catalyst (e.g., chloroacetic acid or sulfuric acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[13](13)

-

Hydration: The mixture is stirred vigorously and heated (e.g., to 70°C) for several hours to promote the hydration of the double bond.[14](14)

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent (e.g., diethyl ether or chloroform).

-

Isolation: The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound mixture.

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

trans-Terpin can be separated from its cis-isomer and other impurities through recrystallization, exploiting differences in solubility.

Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system. Water or ethanol (B145695) are commonly used for this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[15](--INVALID-LINK----INVALID-LINK--

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.(16) If impurities remain undissolved, perform a hot filtration.(15)

-

Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals. Cooling in an ice bath can further induce crystallization.[16](16)

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[15](15) The purified crystals are then dried.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for separating and identifying volatile and semi-volatile compounds like trans-terpin.

-

Protocol: A solution of the sample is injected into the GC.

-

Column: A capillary column with a polar stationary phase (e.g., cyanosilicone) is typically used to separate cis and trans isomers.[17](17)

-

Conditions: The oven temperature is programmed to ramp up (e.g., start at 60°C, ramp to 290°C) to elute compounds based on their boiling points and interaction with the column. Helium is commonly used as the carrier gas.[11](11)

-

Detection: The separated compounds are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint for identification.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are essential for structural elucidation.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of peaks in ¹H NMR, along with the number of signals in ¹³C NMR, confirm the structure and stereochemistry.[18](18)

-

IR Spectroscopy: FTIR is used to identify the functional groups present. For trans-terpin, a broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H (hydroxyl) groups.[18](18)

Biological Activity and Signaling Pathways

While the cis-isomer of this compound (this compound hydrate) is well-known for its expectorant properties, terpenoids as a class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[19](20--INVALID-LINK--

Anti-inflammatory and Anticancer Potential

Many terpenoids exert their biological effects by modulating key intracellular signaling pathways.[1](1) A central pathway implicated in inflammation and cancer, which is often targeted by terpenoids, is the Nuclear Factor-kappa B (NF-κB) pathway.[21](22--INVALID-LINK--

Although the specific mechanism for trans-terpin has not been fully elucidated, the generalized pathway for terpenoid-mediated NF-κB inhibition provides a strong hypothetical model for its potential anti-inflammatory and anticancer action.

Generalized Terpenoid Action on the NF-κB Pathway:

-

Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like TNF-α or LPS) lead to the activation of the IKK complex, which then phosphorylates IκBα.

-

Prevention of IκBα Degradation: Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. Many terpenoids can inhibit the IKK complex, thus preventing this degradation.[6](6)

-

Blocking NF-κB Translocation: By stabilizing the NF-κB/IκBα complex, terpenoids block the translocation of the active NF-κB dimer into the nucleus.

-

Downregulation of Pro-inflammatory Genes: With NF-κB unable to enter the nucleus, it cannot bind to DNA and activate the transcription of target genes, which include those for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1), chemokines, and enzymes like COX-2.[9](9)

This inhibition of the NF-κB pathway is a key mechanism by which terpenoids can suppress inflammation and inhibit the proliferation and survival of cancer cells.[3](3)

Caption: Terpenoid action on the NF-κB signaling pathway.

References

- 1. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. TRANS-TERPIN | 565-50-4 [amp.chemicalbook.com]

- 9. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRANS-TERPIN|lookchem [lookchem.com]

- 11. mdpi.com [mdpi.com]

- 12. trans-Terpin [myskinrecipes.com]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. researchgate.net [researchgate.net]

- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Terpin Derivatives: A Technical Guide to Functional Groups, Synthesis, and Biological Mechanisms for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenes, a vast and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units, are a cornerstone of natural product chemistry and a fertile ground for drug discovery.[1] Among these, terpin and its derivatives represent a significant family of monoterpenoids with a wide array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This technical guide provides an in-depth exploration of the core this compound derivatives—menthol (B31143), camphor (B46023), limonene (B3431351), and α-terpineol—focusing on their functional groups, synthetic methodologies, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics.

Menthol and Its Derivatives

Menthol, a cyclic monoterpene alcohol, is a principal component of mint essential oils.[4] Its characteristic cooling sensation and biological properties are attributed to its hydroxyl functional group and its specific stereochemistry.[5] Chemical modifications of menthol, often at the hydroxyl group through processes like esterification and amination, have led to the development of derivatives with enhanced pharmacological activities.

Core Structure and Functional Groups

The structure of menthol is based on a cyclohexane (B81311) ring with a hydroxyl group, a methyl group, and an isopropyl group. The hydroxyl (-OH) group is the primary functional group responsible for its characteristic properties and serves as a key site for chemical modification.

Quantitative Data on Biological Activities of Menthol Derivatives

The following table summarizes the reported biological activities of various menthol derivatives, highlighting the impact of structural modifications on their efficacy.

| Derivative | Structural Modification | Biological Activity | Quantitative Data | Reference(s) |

| Menthyl Acetate (B1210297) | Esterification of the hydroxyl group with an acetyl group. | Enhanced analgesic and anti-inflammatory effects. | - | |

| Menthyl Benzoate | Esterification of the hydroxyl group with a benzoyl group. | Enhanced analgesic and anti-inflammatory effects. | - | |

| Menthyl Chloroacetate | Introduction of a chlorine atom and an acetate group. | Enhanced insecticidal and antibacterial activity. | 30%-50% increase in activity against Aedes aegypti, Anopheles spp., Escherichia coli, and Staphylococcus aureus. | |

| WS-12 (Cyclohexanecarboxamide derivative) | Introduction of a hexacyclic ring structure and an N-alkylcarbonyl side chain. | Potent and selective TRPM8 agonist. | Up to six-fold improvement in potency and two-fold improvement in efficacy compared to menthol. | |

| CPS-369 (D-alanine-O-ethyl conjugate) | Conjugation with D-alanine ethyl ester. | Potent and selective TRPM8 agonist. | - |

Experimental Protocols for Synthesis of Menthol Derivatives

Synthesis of N-substituted α-aminonitrile derivatives from menthol:

This multi-step synthesis involves the formation of a succinic ester, followed by propargylation, a 1,3-dipolar Huisgen cycloaddition, and a Strecker reaction to yield novel menthol derivatives with antibacterial activity.[6]

-

Step 1: Succinic Ester Formation: Menthol is reacted with succinic anhydride (B1165640) to form the corresponding succinic ester.

-

Step 2: Propargylation: The succinic ester is then propargylated to introduce an alkyne group.

-

Step 3: 1,3-Dipolar Huisgen Cycloaddition: A click chemistry reaction is performed to create a 1,2,3-triazole ring.

-

Step 4: Strecker Reaction: The final step involves a Strecker reaction to synthesize the α-aminonitrile derivatives.[6]

Note: For detailed reagent quantities and reaction conditions, please refer to the cited literature.

Signaling Pathways of Menthol Derivatives

Menthol and its derivatives primarily exert their analgesic and cooling effects through the modulation of Transient Receptor Potential (TRP) channels, particularly TRPM8 and TRPA1.[7][8]

Caption: Signaling pathway of menthol and its derivatives.

Camphor and Its Derivatives

Camphor is a bicyclic monoterpene ketone, well-known for its aromatic scent and use in traditional medicine.[9] Its rigid bicyclic structure and ketone functional group make it a versatile starting material for the synthesis of a wide range of derivatives with diverse biological activities.[10]

Core Structure and Functional Groups

The core structure of camphor is a bicyclo[2.2.1]heptane skeleton with a ketone group at C2 and three methyl groups. The ketone (C=O) group is the most prominent functional group and a primary site for chemical transformations.

Quantitative Data on Biological Activities of Camphor Derivatives

The following table summarizes the antifungal activity of selected camphor-thiazole derivatives.

| Derivative | Target Fungi | Biological Activity | Quantitative Data (EC50) | Reference(s) |

| Camphor-thiazole C5 | Rhizoctonia solani | Antifungal | 3-4 µg/mL | [11] |

| Camphor-thiazole C10 | Rhizoctonia solani | Antifungal | 3-4 µg/mL | [11] |

| Camphor-thiazole C17 | Rhizoctonia solani | Antifungal | 3-4 µg/mL | [11] |

| Boscalid (Control) | Rhizoctonia solani | Antifungal | 1.23 µg/mL | [11] |

Experimental Protocols for Synthesis of Camphor Derivatives

Synthesis of Camphor from Isoborneol (B83184) using Ionic Liquids:

This method provides an environmentally friendly approach to camphor synthesis with increased yields compared to traditional methods.[[“]]

-

Reaction Setup: Dissolve 0.5 grams of isoborneol in 5.0 mL of an ionic liquid (e.g., [hmim]+[CF3COO]-).

-

Oxidant Addition: While on an ice bath, add 5.0 mL of 12.5% sodium hypochlorite (B82951) dropwise, maintaining the temperature between 25 and 30°C.

-

Reaction Time: Stir the solution for twenty minutes after the addition of sodium hypochlorite is complete.

-

Work-up: Extract the camphor from the ionic liquid using diethyl ether. The ether is then evaporated, and the solid camphor is purified by sublimation.[[“]] The reported yield is a 17-26% increase compared to using glacial acetic acid as the solvent.[[“]]

Signaling Pathways of Camphor Derivatives

Camphor and its derivatives exert their effects by modulating various ion channels, including TRPV1 and TRPM8, and by disrupting the cell membranes of microbes.[[“]][14]

Caption: Mechanisms of action for camphor and its derivatives.

Limonene and Its Derivatives

Limonene is a cyclic monoterpene and a major constituent of the oil from citrus fruit peels.[15] It exists as two enantiomers, d-limonene and l-limonene, which possess distinct aromas. The double bonds within its structure are key functional groups that allow for a variety of chemical modifications.[16]

Core Structure and Functional Groups

Limonene's structure is characterized by a cyclohexene (B86901) ring with two double bonds, one within the ring and one exocyclic. These alkene functional groups are the primary sites for reactions such as epoxidation and hydrogenation.[17]

Quantitative Data on Biological Activities of Limonene Derivatives

The following table presents data on the bioactivity of limonene and its derivatives.

| Derivative | Biological Activity | Target/Effect | Quantitative Data | Reference(s) |

| (R)-(+)-limonene | Anticancer | Decreased IL-6 production in normal cells. | 30.2% decrease with LPS, 13.9% without LPS. | [18] |

| Perillyl alcohol | Anticancer | More toxic to tumor cells than limonene. | IC50 = 98.8 µg/mL against tumor cells. | [18] |

| (S)-(+)-Carvone | Anticancer | More toxic to tumor and normal cells than (R)-(-)-carvone. | 59.4% more toxic to tumor cells, 27.1% more toxic to normal cells. | [18] |

Experimental Protocols for Synthesis of Limonene Derivatives

Synthesis of Limonene Monoepoxide and Diepoxide:

This protocol describes the selective epoxidation of R-(+)-limonene using hydrogen peroxide as the oxidant.[19]

-

Reaction Setup: Combine R-(+)-limonene, acetonitrile, water, and acetone (B3395972) in a reactor.

-

Catalyst Addition: Add commercial magnesium oxide (MgO).

-

Oxidant Addition: Introduce hydrogen peroxide (H₂O₂).

-

Reaction Conditions: Heat the mixture to 50°C and stir.

-

Selective Synthesis: For limonene monoepoxide, maintain the reaction for 30 minutes. For limonene diepoxide, extend the reaction time to 2 hours.

-

Work-up: Filter the catalyst. The product can be isolated from the filtrate by extraction and solvent evaporation.[19]

Signaling Pathways of Limonene Derivatives

Limonene and its derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the Bcl-2 family of proteins and the PI3K/Akt pathway.[20][21]

Caption: Apoptotic signaling pathways modulated by limonene.

Alpha-Terpineol and Its Derivatives

Alpha-terpineol is a monocyclic monoterpenoid alcohol that is a common constituent of many essential oils.[22] It possesses a characteristic lilac-like aroma and exhibits a range of biological activities, including anti-inflammatory and anticancer effects.[2] Its tertiary hydroxyl group is a key functional feature.

Core Structure and Functional Groups

The structure of α-terpineol consists of a cyclohexene ring with a hydroxyl group on a tertiary carbon and a double bond within the ring. The tertiary alcohol (-OH) is the primary functional group.

Quantitative Data on Biological Activities of Alpha-Terpineol Derivatives

The following table presents the anti-asthmatic activity of selected α-terpineol derivatives.

| Derivative | Biological Activity | Target/Effect | Quantitative Data | Reference(s) |

| α-terpineol derivative 4a | Anti-asthmatic | Airway smooth muscle relaxation | Superior or comparable to aminophylline (B1665990) at 0.75 mmol/L. | [23] |

| α-terpineol derivative 4d | Anti-asthmatic | Airway smooth muscle relaxation | Superior or comparable to aminophylline at 0.75 mmol/L. | [23] |

| α-terpineol derivative 4e | Anti-asthmatic | Airway smooth muscle relaxation, cAMP activation, downregulation of IL-4 and IL-17. | Superior or comparable to aminophylline at 0.75 mmol/L. | [23] |

| α-terpineol derivative 4i | Anti-asthmatic | Airway smooth muscle relaxation | Superior or comparable to aminophylline at 0.75 mmol/L. | [23] |

Experimental Protocols for Synthesis of Alpha-Terpineol Derivatives

Synthesis of (+)-alpha-terpineol from (+)-alpha-pinene:

This method describes the synthesis of (+)-alpha-terpineol via the acid-catalyzed hydration of (+)-alpha-pinene.[24]

-

Reaction Setup: A mixture of 68.0 g of (+)-alpha-pinene and 9.0 g of water is stirred magnetically.

-

Acid Addition: 64.5 g of dichloroacetic acid is added dropwise over 20 minutes at 5°-6° C.

-

Reaction Time: The mixture is stirred overnight at 5°-30° C.

-

Work-up: The mixture is extracted with methylene (B1212753) chloride. The extract is washed successively with water, aqueous potassium carbonate solution, and water, then dried.

-

Purification: The product is purified by Claisen distillation to yield (+)-alpha-terpineol.[24]

Signaling Pathways of Alpha-Terpineol Derivatives

Alpha-terpineol has been shown to exert its anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][25]

Caption: Inhibition of the NF-κB signaling pathway by alpha-terpineol.

Conclusion and Future Perspectives

The this compound derivatives discussed in this guide—menthol, camphor, limonene, and α-terpineol—and their synthetic analogs represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their varied functional groups provide opportunities for a wide range of chemical modifications to enhance their pharmacological properties. The elucidation of their mechanisms of action, particularly their interactions with specific signaling pathways, is paving the way for the rational design of novel drugs for a variety of diseases, including pain, inflammation, and cancer.

Future research should focus on the continued exploration of the structure-activity relationships of these derivatives, the development of more efficient and sustainable synthetic methodologies, and further in-depth studies of their molecular targets and signaling cascades. The translation of the promising preclinical findings into clinical applications will require rigorous investigation into their pharmacokinetics, pharmacodynamics, and safety profiles. The continued interdisciplinary efforts of chemists, biologists, and pharmacologists will be crucial in unlocking the full therapeutic potential of this versatile class of natural products.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]

- 8. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 9. istina.msu.ru [istina.msu.ru]

- 10. Design and synthesis of camphor-thiazole derivatives as potent antifungal agents: structure-activity relationship and preliminary mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. westmont.edu [westmont.edu]

- 12. consensus.app [consensus.app]

- 13. consensus.app [consensus.app]

- 14. Neuroprotective Potential of Limonene and Limonene Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]

- 16. iscientific.org [iscientific.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Terpineol and it's characterization pptx | PPTX [slideshare.net]

- 22. Discovery of a novel series of α-terpineol derivatives as promising anti-asthmatic agents: Their design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. prepchem.com [prepchem.com]

- 24. ar.iiarjournals.org [ar.iiarjournals.org]

- 25. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expectorant Mechanism of Terpin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpin, a monocyclic terpene diol, has been historically utilized as an expectorant, primarily in the form of this compound hydrate (B1144303). Its therapeutic application aimed to alleviate cough and facilitate the clearance of mucus in respiratory conditions such as bronchitis and the common cold.[1][2][3][4][5] Despite its long history of use, this compound was largely removed from the market in the United States in the 1990s due to a lack of sufficient evidence for its safety and efficacy by modern standards.[2][4][5][6][7] This guide provides an in-depth review of the proposed mechanism of action of this compound as an expectorant, based on the available scientific literature. It is intended for a technical audience and will cover the cellular and physiological effects, present available data, and outline potential experimental approaches for further investigation.

Introduction

This compound is a derivative of turpentine (B1165885) and can also be sourced from plants like oregano, thyme, and eucalyptus.[2][4][5][6][7] As an expectorant, its primary function is to increase bronchial secretions and reduce the viscosity of mucus, thereby promoting its removal from the respiratory tract through coughing.[3][8][9] This action is believed to be mediated by a direct effect on the secretory cells of the lower respiratory tract.[2][4][6][7] This document will synthesize the current understanding of this compound's mechanism of action, acknowledging the limitations imposed by the scarcity of recent, detailed molecular studies.

Proposed Mechanism of Action

The expectorant effect of this compound is primarily attributed to its ability to modulate the properties and volume of respiratory mucus. The proposed mechanism can be broken down into two key actions:

-

Stimulation of Bronchial Secretion: this compound is believed to act directly on the bronchial secretory cells and mucous membranes of the respiratory tract.[1][2][4][6][7] This stimulation is thought to increase the output of respiratory tract fluids.[8] The resulting increase in the volume of secretions helps to hydrate and thin the viscous mucus layer.

-

Reduction of Mucus Viscosity: By increasing the fluid content of the mucus, this compound effectively lowers its viscosity.[8] This change in consistency makes the mucus less adherent to the airway walls and easier to mobilize and expel through the natural mucociliary clearance mechanism and by coughing.[1][7]

Some sources also suggest that this compound may possess a mild antiseptic property within the pulmonary parenchyma, although this is not considered its primary mechanism of action as an expectorant.[1][2][4][6][7][8]

The overall effect is a more productive cough, which aids in clearing the airways of excessive or thickened mucus, a common symptom in various respiratory ailments.[7]

Below is a conceptual diagram illustrating the proposed mechanism of action of this compound.

Quantitative Data

| Parameter | Method of Measurement | Expected Effect of this compound |

| Sputum Viscosity | Rheometry | Decrease |

| Sputum Elasticity | Rheometry | Decrease |

| Sputum Volume | Gravimetric analysis of collected sputum | Increase |

| Mucociliary Clearance | Gamma scintigraphy with radiolabeled tracers | Increased clearance rate |

| Cough Frequency | Acoustic monitoring | May not change, but cough becomes more productive |

| Patient-Reported Outcomes | Symptom scores (e.g., ease of expectoration) | Improvement in scores related to mucus clearance |

Experimental Protocols

Given the lack of recent studies on this compound, this section outlines detailed methodologies for key experiments that could be employed to investigate its expectorant mechanism of action, based on protocols used for other mucoactive drugs.

In Vitro Assessment of Mucin Secretion

-

Objective: To determine the direct effect of this compound on mucin secretion from airway epithelial cells.

-

Cell Culture: Human bronchial epithelial cells (e.g., BEAS-2B or primary cells) are cultured at an air-liquid interface (ALI) to achieve differentiation into a mucociliary epithelium.

-

Protocol:

-

Differentiated cell cultures are treated with varying concentrations of this compound hydrate dissolved in an appropriate vehicle.

-

A positive control (e.g., ATP, a known secretagogue) and a negative control (vehicle) are included.

-

After a defined incubation period (e.g., 1-24 hours), apical secretions are collected by washing the cell surface.

-

The amount of secreted mucin (e.g., MUC5AC and MUC5B) is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Cell viability is assessed concurrently (e.g., using an LDH assay) to rule out cytotoxicity.

-

Measurement of Ciliary Beat Frequency (CBF)

-

Objective: To assess the effect of this compound on the ciliary function of respiratory epithelial cells.

-

Methodology:

-

Ciliated epithelial cells, either as explants from human nasal or bronchial tissue or from differentiated ALI cultures, are maintained in a perfusion chamber on a microscope stage at 37°C.

-

Baseline CBF is recorded using a high-speed digital video camera.

-

The cells are then perfused with medium containing different concentrations of this compound hydrate.

-

CBF is recorded at multiple time points during and after exposure.

-

Data analysis is performed using specialized software to determine the frequency of ciliary beating.

-

The following diagram illustrates a general workflow for in vitro evaluation of an expectorant compound.

Signaling Pathways

The specific intracellular signaling pathways through which this compound exerts its effects on bronchial secretory cells have not been elucidated in the scientific literature. For many secretagogues that stimulate mucin secretion, pathways involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and changes in intracellular calcium levels are implicated. It is plausible that this compound could interact with one or more of these pathways to modulate mucin gene expression and exocytosis. However, without dedicated research, this remains speculative.

Future research could investigate the phosphorylation status of key signaling proteins (e.g., ERK, p38 MAPK) in respiratory epithelial cells following exposure to this compound. Additionally, the use of specific inhibitors for various signaling pathways could help to dissect the molecular mechanism of this compound's action.

Pharmacokinetics

Information on the pharmacokinetics of this compound hydrate is limited. It is absorbed from the gastrointestinal tract after oral administration and is believed to be primarily excreted by the kidneys.[8] Detailed studies on its metabolism are not well-documented in publicly available literature.

Conclusion

This compound hydrate has a long history as an expectorant, with a proposed mechanism centered on the direct stimulation of bronchial secretory cells to produce a greater volume of less viscous mucus. This action is thought to enhance mucociliary clearance and make coughs more productive, thus aiding in the removal of phlegm from the airways. However, the molecular details of this mechanism, including the specific signaling pathways involved, remain largely unknown. The withdrawal of this compound from many markets was due to a lack of robust, modern clinical data on its efficacy and safety. For drug development professionals, this compound serves as an example of a historically used therapeutic agent whose full potential and mechanism were not explored with contemporary scientific rigor. Further in vitro and in vivo studies, following the protocols outlined in this guide, would be necessary to fully characterize its pharmacological profile.

References

- 1. What is this compound Hydrate used for? [synapse.patsnap.com]